molecular formula C12H15N B13146335 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13146335
M. Wt: 173.25 g/mol
InChI Key: LXUUNHSVDPTANI-UHFFFAOYSA-N
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Description

The compound 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane belongs to the class of nitrogen-containing bicyclic heterocycles with a fused cyclopropane ring. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets . This compound features a 2-methylphenyl substituent at the 6-position, a modification that likely enhances lipophilicity and π-π stacking interactions in receptor binding. Such derivatives are key intermediates in the synthesis of antagonists for retinol-binding protein 4 (RBP4) and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One common method is the intramolecular radical cyclopropanation of aldehydes, which can be catalyzed by copper(I) and secondary amines . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure . These methods are designed to be efficient and cost-effective, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3-azabicyclo[3.1.0]hexane derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity/Application Key Findings References
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane 2-Methylphenyl at C6 RBP4 antagonist candidate Demonstrated in synthesis of RBP4 antagonists; enhances hydrophobic interactions .
6-(3,4-Dichlorophenyl)-1-[(methoxy)methyl]-3-azabicyclo[4.1.0]heptane 3,4-Dichlorophenyl, methoxymethyl at C1 Triple reuptake inhibitor (SERT, NET, DAT) High selectivity for serotonin/norepinephrine/dopamine transporters .
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles (4a-c) Spiro-oxindole at C3 Antitumor agents IC₅₀ = 5–10 μM against K562 leukemia cells; induces actin cytoskeleton remodeling .
CP-866,087 Ketone and pyrazole substituents Dipeptidyl peptidase-IV (DPP-IV) inhibitor Conformationally rigid scaffold enhances potency (IC₅₀ = 1.2 nM) .
6-Fluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Fluoromethyl and dione groups Ketohexokinase (KHK) inhibitor Potential for treating non-alcoholic fatty liver disease (NAFLD) .

Biological Activity

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a nitrogen atom integrated into the ring system, which is crucial for its biological activity. The presence of the 2-methylphenyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane can modulate dopamine D3 receptors, which are implicated in various neurological disorders and addiction treatments.

Key Mechanisms Include:

  • Receptor Binding : The compound exhibits significant binding affinity to dopamine receptors, particularly the D3 subtype, influencing neurotransmitter activity .
  • Cell Cycle Modulation : Studies have shown that compounds in this class can induce cell cycle arrest in cancer cell lines, notably by accumulating cells in the G0/G1 phase and reducing progression to the S phase .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, including HeLa and CT26, by disrupting actin cytoskeleton organization and inducing apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

Study ReferenceCell LineIC50 (μM)Observed Effect
HeLa4.2 - 24.1Induced apoptosis and cell cycle arrest
CT2610Significant reduction in cell motility
K56210Increased accumulation in G0/G1 phase
Jurkat8Cytotoxic effects observed

Case Studies

  • Antitumor Activity : A series of studies investigated the antitumor properties of spiro-fused derivatives containing the azabicyclo framework. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .
  • Neurological Applications : Research focusing on dopamine receptor modulation has indicated that compounds derived from this compound may be beneficial in treating conditions such as Parkinson's disease and drug addiction due to their selective action on D3 receptors .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3

InChI Key

LXUUNHSVDPTANI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3C2CNC3

Origin of Product

United States

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